molecular formula C35H41N5O5 B1206950 Ergocristine, dihydro-

Ergocristine, dihydro-

Cat. No.: B1206950
M. Wt: 611.7 g/mol
InChI Key: DEQITUUQPICUMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LSM-1568 is a peptide ergot alkaloid.

Scientific Research Applications

Interaction with Dopaminergic Receptors

Dihydroergocristine exhibits an interaction with dopaminergic receptors in the rat striatum and nucleus accumbens, inhibiting dopamine-stimulated adenylate cyclase activity. This effect is notably stronger in the nucleus accumbens than in the striatum. Such interactions suggest distinct dopaminergic receptors with different conformations in the central nervous system (Spano & Trabucchi, 1978).

Dopamine Receptor Profile

Dihydroergocristine has been shown to interact with D1- and D2-subtypes of dopamine receptors in the rat striatum. In studies, it antagonizes both receptor types, contributing to its effects in functional responses mediated by D1- and D2-receptors. This interaction reflects the compound's dopaminergic properties (Markstein, 1982).

Peripheral Vascular Diseases Management

In the management of chronic peripheral vascular diseases, dihydroergocristine has been used. It has been applied in conditions like arteriosclerosis obliterans, thromboangiitis obliterans, Raynaud’s disease, and obstructive edema of the extremities (Popkin, 1951).

Alpha-Adrenoceptors Interaction

Dihydroergocristine interacts with alpha-adrenoceptors in the central nervous system. It has been found to displace specific binding sites in rat and bovine brain membrane preparations and inhibit adrenergic-stimulated cyclic AMP formation, suggesting a competitive antagonism at alpha-adrenoceptors (Markstein, Closse, & Frick, 1983).

Mutagenicity Studies

Research indicates that dihydroergocristine, used for cerebrovascular insufficiency therapy, does not exhibit mutagenic activity based on in vitro and in vivo tests. This includes tests on Salmonella typhimurium, V79 Chinese hamster cells, human lymphocyte cultures, and in vivo mouse micronucleus assay (Dubini, Bignami, Zanotti, & Coppi, 1990).

Blood Pressure Effects

Studies on the natural and dihydrogenated alkaloids of Ergot, including dihydroergocristine, show that they increase blood pressure in spinal cats, with varied responses under different conditions, such as during adrenaline infusion (Rothlin, 1949).

Cognitive Function Improvement

Dihydroergocristine has been observed to contribute to cognitive function improvement, particularly in animal models and elderly volunteers. It may have effects on central monoaminergic neurotransmitter systems, compensating for both hyperactivity and deficits of these systems (Wadworth & Chrisp, 1992).

Properties

IUPAC Name

N-(7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H41N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQITUUQPICUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H41N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ergocristine, dihydro-
Reactant of Route 2
Ergocristine, dihydro-
Reactant of Route 3
Ergocristine, dihydro-
Reactant of Route 4
Reactant of Route 4
Ergocristine, dihydro-
Reactant of Route 5
Ergocristine, dihydro-
Reactant of Route 6
Ergocristine, dihydro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.